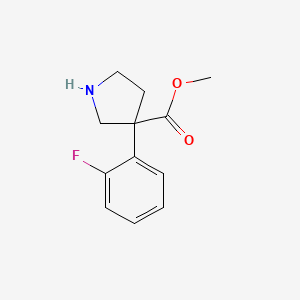

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties . The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine and methyl chloroformate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and higher yields of the desired product .

Chemical Reactions Analysis

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, the compound is used to study the effects of fluorinated pyrrolidine derivatives on cellular processes and enzyme activities.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a potent modulator of biological processes .

Comparison with Similar Compounds

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Methyl 3-(2-chlorophenyl)pyrrolidine-3-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group.

Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate: The bromophenyl derivative exhibits different reactivity and biological properties due to the presence of bromine.

Methyl 3-(2-iodophenyl)pyrrolidine-3-carboxylate: The iodophenyl derivative has unique properties due to the presence of iodine.

The uniqueness of this compound lies in its fluorinated structure, which enhances its chemical stability, metabolic stability, and biological activity compared to other halogenated derivatives .

Biological Activity

Methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a methyl ester, contributing to its unique pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14FNO2

- Molecular Weight : Approximately 223.25 g/mol

- Structural Features : The presence of the fluorophenyl group enhances hydrophobic interactions, while the pyrrolidine ring provides structural rigidity.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : The compound interacts with various receptors, modulating their activity. This interaction can lead to downstream effects on cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, influencing metabolic pathways and cellular processes.

- Biochemical Pathways : The compound is involved in multiple biochemical pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may inhibit equilibrative nucleoside transporters, which are involved in adenosine regulation. This could have implications for conditions such as neurodegeneration and inflammation.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate immune responses may provide therapeutic avenues for inflammatory diseases .

Study on Enzyme Interaction

A study published in Frontiers in Pharmacology explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity, leading to altered metabolic profiles in treated cells .

Neuroprotective Mechanism Investigation

In another study focusing on neuroprotection, researchers administered the compound in animal models of neurodegeneration. The findings revealed a reduction in neuronal cell death and improved cognitive function, attributed to its action on nucleoside transporters.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C12H14FNO2 |

|---|---|

Molecular Weight |

223.24 g/mol |

IUPAC Name |

methyl 3-(2-fluorophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14FNO2/c1-16-11(15)12(6-7-14-8-12)9-4-2-3-5-10(9)13/h2-5,14H,6-8H2,1H3 |

InChI Key |

GOSLVOCSNYYSLX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCNC1)C2=CC=CC=C2F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.